2,6-Diisopropylphenyl sulfamate
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Overview
Description
2,6-Diisopropylphenyl sulfamate is an organic compound characterized by the presence of sulfamate and phenyl groups substituted with two isopropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenyl sulfamate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Diisopropylphenyl sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylphenyl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2,6-Di(propan-2-yl)phenol: Shares the same phenyl and isopropyl groups but lacks the sulfamate group.
Avasimibe: Contains a similar sulfamate group and is used as an enzyme inhibitor.
Uniqueness: 2,6-Diisopropylphenyl sulfamate is unique due to its specific substitution pattern and the presence of the sulfamate group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
92050-02-7 |
---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] sulfamate |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15) |
InChI Key |
ADHXMRRHLUTERX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)N |
Origin of Product |
United States |
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